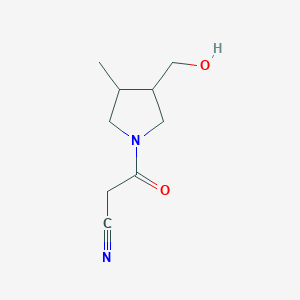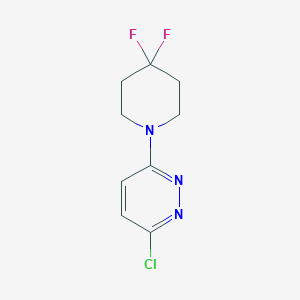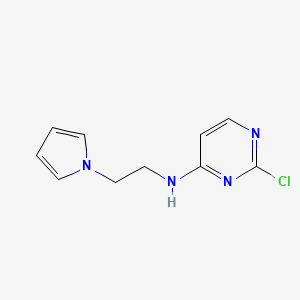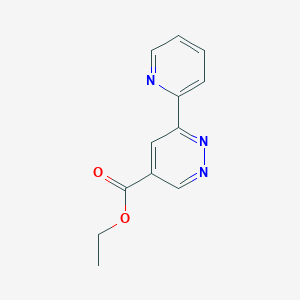
2-(1-Fluorovinyl)furane
Vue d'ensemble
Description
“2-(1-Fluorovinyl)furan” is a chemical compound with the molecular formula C6H5FO . It has an average mass of 112.102 Da and a monoisotopic mass of 112.032440 Da .
Molecular Structure Analysis
The molecular structure of “2-(1-Fluorovinyl)furan” involves a five-membered aromatic ring with four carbon atoms and an oxygen . The molecule has one hydrogen bond acceptor, no hydrogen bond donors, and one freely rotating bond . Its molar refractivity is 28.3±0.3 cm³ .
Chemical Reactions Analysis
Furan, the base structure of “2-(1-Fluorovinyl)furan”, is a π-excessive heterocycle and hence prefers electrophilic substitution reactions . At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .
Physical and Chemical Properties Analysis
“2-(1-Fluorovinyl)furan” has a density of 1.0±0.1 g/cm³, a boiling point of 110.0±20.0 °C at 760 mmHg, and a vapour pressure of 28.4±0.2 mmHg at 25°C . Its flash point is 20.3±21.8 °C . The compound has a polar surface area of 13 Ų and a molar volume of 107.0±3.0 cm³ .
Applications De Recherche Scientifique
Synthèse des Résines Époxy
2-(1-Fluorovinyl)furane: peut être utilisé dans la synthèse des résines époxy. Ces résines sont essentielles dans la production de revêtements, d'adhésifs et de composites en raison de leurs excellentes propriétés mécaniques et de leur résistance chimique. L'incorporation de dérivés du furane dans les résines époxy peut conduire à des matériaux à durabilité améliorée, car ils sont dérivés de ressources renouvelables .
Agents Antibactériens
Le noyau furanique est un composant crucial en chimie médicinale, en particulier dans le développement de nouveaux agents antibactériens. Les dérivés du this compound peuvent présenter une activité puissante contre les bactéries Gram-positives et Gram-négatives, ce qui permet de résoudre le problème mondial de la résistance microbienne .
Applications Antifongiques
Comme leurs propriétés antibactériennes, les dérivés du furane peuvent également être des agents antifongiques efficaces. La structure unique du This compound pourrait être explorée pour le développement de traitements contre les infections fongiques, contribuant au domaine de la pharmacologie antifongique .
Recherche Anticancéreuse
Les dérivés du furane ont montré un potentiel prometteur dans la recherche anticancéreuse. La capacité du This compound à interagir avec les molécules biologiques pourrait conduire au développement de nouveaux médicaments anticancéreux avec des mécanismes d'action spécifiques, offrant potentiellement des avantages thérapeutiques en oncologie .
Développement Agrochimique
Dans l'industrie agrochimique, le This compound pourrait être utilisé pour créer de nouveaux pesticides ou herbicides. Ses propriétés chimiques uniques pourraient offrir de nouveaux modes d'action contre les ravageurs et les mauvaises herbes, contribuant à une agriculture plus efficace et durable .
Production de Résines et de Laques
Le cycle furanique est un élément clé dans la production de résines et de laques. Le this compound peut être transformé en différents types de résines, qui sont utilisées dans les revêtements, les mastics et les vernis, améliorant la durabilité et les performances de ces produits .
Matériaux Renouvelables
Alors que le monde se dirige vers un développement durable, le This compound peut jouer un rôle dans la création de matériaux renouvelables. Sa dérivation de la biomasse en fait une option respectueuse de l'environnement pour la production de produits chimiques et de matériaux verts .
Intermédiaires Pharmaceutiques
This compound: peut servir d'intermédiaire dans la synthèse de composés pharmaceutiques. Sa réactivité et la présence du groupe fluorovinyle en font un élément de construction précieux dans la conception de molécules médicamenteuses complexes .
Mécanisme D'action
Target of Action
Furan derivatives, in general, have been found to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to undergo typical aldehyde reactions, such as nucleophilic additions, condensation reactions, oxidations, or reductions, as well as others associated with the furan ring such as electrophilic aromatic substitution or hydrogenation .
Biochemical Pathways
Furan derivatives have been reported to exhibit a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer .
Result of Action
Furan derivatives have been reported to exhibit a wide range of advantageous biological and pharmacological characteristics .
Action Environment
It is known that furan derivatives can be synthesized from biomass residues, which is a sustainable and environmentally friendly process .
Analyse Biochimique
Biochemical Properties
2-(1-Fluorovinyl)furan plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, potentially leading to various biochemical effects .
Cellular Effects
2-(1-Fluorovinyl)furan influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 2-(1-Fluorovinyl)furan can lead to the activation of oxidative stress pathways, resulting in the upregulation of genes involved in antioxidant defense . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
The molecular mechanism of 2-(1-Fluorovinyl)furan involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, 2-(1-Fluorovinyl)furan has been shown to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-Fluorovinyl)furan can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-(1-Fluorovinyl)furan can undergo degradation under certain conditions, leading to the formation of reactive intermediates that can have prolonged effects on cells . These long-term effects can include sustained oxidative stress and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-(1-Fluorovinyl)furan vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be metabolized efficiently. At higher doses, it can lead to toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects .
Metabolic Pathways
2-(1-Fluorovinyl)furan is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other cellular components, affecting metabolic flux and metabolite levels . The compound can also influence the activity of key metabolic enzymes, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of 2-(1-Fluorovinyl)furan within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of 2-(1-Fluorovinyl)furan within tissues can also be influenced by its interaction with plasma proteins and other extracellular components .
Subcellular Localization
The subcellular localization of 2-(1-Fluorovinyl)furan is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . The localization of 2-(1-Fluorovinyl)furan to specific organelles can influence its biochemical effects and overall cellular impact .
Propriétés
IUPAC Name |
2-(1-fluoroethenyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO/c1-5(7)6-3-2-4-8-6/h2-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFFVISZMSXFHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CO1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-azido-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)ethan-1-one](/img/structure/B1491844.png)
![5-glycyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1491846.png)
![3-(6-Chloro-2-methylpyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1491847.png)
![6-Ethoxy-3-prolyl-3-azabicyclo[3.1.1]heptane](/img/structure/B1491848.png)
![3-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1491849.png)
![8-(Ethoxymethyl)-6-azaspiro[3.4]octane](/img/structure/B1491852.png)

![1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboximidamide](/img/structure/B1491854.png)


![(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1491859.png)
![(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1491860.png)

